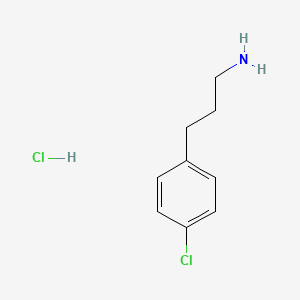

3-(4-Chlorophenyl)propan-1-amine hydrochloride

Description

3-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 18655-50-0) is a primary amine derivative featuring a chlorophenyl group directly attached to a three-carbon propane chain, terminated by an ammonium hydrochloride group. This compound is structurally characterized by its linear aliphatic chain and aromatic chlorophenyl substituent, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNPOJOHLSRYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377084-66-7 | |

| Record name | Benzenepropanamine, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377084-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloroamphetamine. This intermediate is then reduced to 3-(4-Chlorophenyl)propan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst . The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-chlorophenylpropanone in the presence of ammonia and a suitable catalyst, followed by acidification to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the nitro group in the precursor molecule to an amine is a key step in its synthesis.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium catalyst

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

Oxidation: Corresponding ketones or carboxylic acids

Reduction: 3-(4-Chlorophenyl)propan-1-amine

Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-(4-Chlorophenyl)propan-1-amine hydrochloride has significant applications in scientific research, particularly in the fields of:

Pharmaceutical Studies: It is used as a reference standard in the development and testing of new psychostimulant drugs.

Neuroscience: The compound is studied for its effects on neurotransmitter systems, particularly its ability to release monoamines such as dopamine and serotonin.

Organic Chemistry: It serves as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propan-1-amine hydrochloride involves the release of monoamines, such as dopamine, norepinephrine, and serotonin, from presynaptic neurons. This release is facilitated by the compound’s ability to enter the neuron and promote the release of these neurotransmitters into the synaptic cleft. The increased concentration of monoamines in the synaptic cleft leads to enhanced stimulation of postsynaptic receptors, resulting in the compound’s psychostimulant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

Physicochemical and Pharmacological Insights

- Electronic Effects: The direct chlorophenyl attachment in the target compound enhances electron-withdrawing effects compared to ether-linked analogs (e.g., 3-(4-chlorophenoxy)propan-1-amine HCl), which may influence binding affinity in receptor interactions .

- Solubility and Stability : Chlorphenamine maleate (CPM) uses a maleate counterion to improve aqueous solubility, whereas the hydrochloride salt of the target compound may offer different pharmacokinetic profiles .

- Biological Activity: Dexchlorpheniramine’s pyridinyl and dimethylamino groups are critical for H1 receptor antagonism, a feature absent in the simpler target compound, suggesting divergent therapeutic applications .

Biological Activity

3-(4-Chlorophenyl)propan-1-amine hydrochloride, also known as 4-Chloroamphetamine , is a substituted phenylamine compound with the chemical formula . It has garnered attention due to its potential biological activities, particularly in pharmacological contexts. The presence of the para-chlorine atom on the phenyl ring enhances its biological activity and influences its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural similarity to various neurotransmitters, which allows it to interact with several receptors in the central nervous system (CNS). Its mechanism of action includes:

- Monoamine Transporter Inhibition : This compound acts as an inhibitor of monoamine transporters, including serotonin (5-HT) and norepinephrine transporters, which can lead to increased levels of these neurotransmitters in synaptic clefts.

- Agonistic Activity : It has been reported to exhibit agonistic activity at certain receptors, potentially influencing mood and behavior.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound. Key findings include:

- Neuropharmacological Effects : Research indicates that this compound may have stimulant effects similar to other amphetamines, affecting locomotor activity and inducing hyperactivity in animal models.

- Antidepressant-like Effects : Some studies suggest that it may exhibit antidepressant-like properties by enhancing serotonergic transmission.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride | 1391443-56-3 | 0.83 |

| (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride | 1391435-45-2 | 0.83 |

| 4-(4-Chlorophenyl)piperidine hydrochloride | 6652-06-8 | 0.83 |

| (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride | 1448902-18-8 | 0.80 |

These compounds share essential features with this compound, making them relevant for comparative studies.

Neuropharmacological Evaluation

A study published in Psychopharmacology evaluated the neuropharmacological effects of this compound in rodents. The results indicated significant increases in locomotor activity, suggesting stimulant properties akin to traditional amphetamines. The study emphasized the need for further research into its long-term effects and potential therapeutic applications.

Antidepressant-like Activity

In another research effort, the compound was tested for its antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results demonstrated a dose-dependent reduction in immobility time, indicating potential antidepressant properties. The study concluded that the compound might enhance serotonergic signaling pathways, warranting further investigation into its therapeutic potential for depression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.